![molecular formula C15H16ClN3O2 B7352711 (3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol](/img/structure/B7352711.png)
(3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as TAK-659 and belongs to the class of piperidine-based kinase inhibitors.
Wirkmechanismus
The mechanism of action of (3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol involves the inhibition of BTK, ITK, and JAK3 kinases. BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition leads to suppression of B-cell activation and proliferation. ITK is a T-cell-specific kinase that regulates T-cell activation, and its inhibition leads to suppression of T-cell activation and cytokine production. JAK3 is a kinase that plays a crucial role in the signaling pathways of several cytokines, and its inhibition leads to suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be effective in suppressing the activation and proliferation of B-cells and T-cells, as well as the production of cytokines. This compound has also been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol in lab experiments include its potent inhibitory activity against BTK, ITK, and JAK3 kinases, which makes it a valuable tool in studying the immune system and its role in diseases such as autoimmune disorders and cancer. However, the limitations include its complex synthesis method and potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
There are several future directions for the research on (3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol. One direction is to investigate its potential therapeutic applications in autoimmune disorders and cancers. Another direction is to study its safety and toxicity profile in more detail. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of (3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol involves several steps. The first step is the preparation of 2-chloro-6-(pyridazin-3-yl)aniline, which is then reacted with 3,5-dihydroxypiperidine to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the immune system, and their inhibition has been shown to be effective in treating various autoimmune diseases and cancers.
Eigenschaften
IUPAC Name |
(3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-4-2-1-3-12(13)14-5-6-15(18-17-14)19-8-10(20)7-11(21)9-19/h1-6,10-11,20-21H,7-9H2/t10-,11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPNEHSXIOWNQZ-PHIMTYICSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1O)C2=NN=C(C=C2)C3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.